2-Methylpropyl 3-hydroxybenzoate
Description
Chemical Identity and Nomenclature
IUPAC Naming Conventions
The systematic name for this compound, as prescribed by the International Union of Pure and Applied Chemistry (IUPAC), is 2-methylpropyl 3-hydroxybenzoate . This nomenclature reflects the esterification of 3-hydroxybenzoic acid with 2-methylpropanol (isobutyl alcohol). The numbering of the hydroxyl group at the third position on the benzene ring and the methyl-substituted propyl chain adheres to IUPAC priority rules for functional groups and substituents.
Synonyms and Alternative Designations
The compound is recognized by several synonyms in scientific literature and industrial databases:
CAS Registry Numbers and Regulatory Identifiers
The Chemical Abstracts Service (CAS) Registry Number for 2-methylpropyl 3-hydroxybenzoate is 63638-02-8 . Additional identifiers include:
- DTXSID40602244 : A unique substance identifier under the Distributed Structure-Searchable Toxicity database.
- Wikidata Q82499220 : A machine-readable entry in the Wikidata knowledge base.
These identifiers ensure precise tracking in global chemical inventories and regulatory frameworks.
Table 1: Key Identifiers of 2-Methylpropyl 3-Hydroxybenzoate
| Property | Value |
|---|---|
| IUPAC Name | 2-methylpropyl 3-hydroxybenzoate |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| CAS Registry Number | 63638-02-8 |
| DSSTox Substance ID | DTXSID40602244 |
Historical Context and Discovery
The synthesis of 2-methylpropyl 3-hydroxybenzoate is rooted in advancements in esterification techniques developed during the mid-20th century. While the exact date of its first synthesis is not explicitly documented, its structural analogs, such as methyl and ethyl parabens, were widely studied in the 1920s for preservative applications. The compound likely emerged as part of efforts to optimize the physicochemical properties of benzoic acid derivatives for industrial use.
The esterification of 3-hydroxybenzoic acid with branched alcohols, such as 2-methylpropanol, represents a strategic modification to enhance lipid solubility and stability compared to linear-chain esters. Early methodologies for producing similar esters involved acid-catalyzed reactions, as described in studies on 3-hydroxybenzoic acid derivatives. These processes laid the groundwork for the scalable synthesis of 2-methylpropyl 3-hydroxybenzoate in laboratory and industrial settings.
Industrial and Academic Relevance
Industrial Applications
2-Methylpropyl 3-hydroxybenzoate serves as a multifunctional intermediate in several sectors:
- Plastics Manufacturing : Derivatives of 3-hydroxybenzoic acid, including its esters, act as plasticizers for vinyl and cellulose resins, improving flexibility and processability.
- Cosmetics and Personal Care : While not directly cited in available sources, structurally related esters like isobutyl benzoate are employed as fragrance ingredients and preservatives. This suggests potential applications in formulations requiring controlled release or enhanced stability.
- Pharmaceutical Research : Esters of hydroxybenzoic acids are investigated for antimicrobial and anti-inflammatory properties, though specific studies on this compound remain an area for further exploration.
Academic Research
In academic circles, 2-methylpropyl 3-hydroxybenzoate is studied for its:
- Synthetic Pathways : Optimization of esterification reactions using novel catalysts or green chemistry principles.
- Structure-Activity Relationships : Comparisons with parabens and other benzoic acid derivatives to elucidate the impact of alkyl chain branching on biological activity.
- Material Science Applications : Investigations into its role as a monomer or additive in polymer chemistry, leveraging its aromatic and ester functional groups.
The compound’s dual functionality—combining a polar hydroxyl group with a nonpolar branched alkyl chain—makes it a subject of interest in studies on solubility, crystallinity, and intermolecular interactions. Ongoing research aims to expand its utility in nanotechnology and drug delivery systems, though these applications remain speculative without direct experimental evidence.
Properties
CAS No. |
63638-02-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methylpropyl 3-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-4-3-5-10(12)6-9/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
WONJXDOZKTVJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-hydroxybenzoate typically involves the esterification reaction between 3-hydroxybenzoic acid and 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Methylpropyl 3-hydroxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. Industrial processes may also incorporate advanced purification techniques, such as chromatography, to achieve high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a carboxyl group, resulting in the formation of 2-Methylpropyl 3-carboxybenzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-Methylpropyl 3-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: 2-Methylpropyl 3-carboxybenzoate
Reduction: 2-Methylpropyl 3-hydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-Methylpropyl 3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of fragrances, flavors, and preservatives due to its ester functional group.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-hydroxybenzoic acid and 2-methylpropanol, which may exert biological effects. The hydroxyl group on the benzene ring can participate in hydrogen bonding and other interactions with biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Metabolic and Industrial Pathways
-
Degradation Pathways :
- 3HB esters are metabolized via the gentisate or protocatechuate pathways in microorganisms, depending on hydroxylase specificity. For example, 3HB6H catalyzes para-hydroxylation of 3HB to 2,5-dihydroxybenzoate, a critical step in aromatic compound catabolism .
- In contrast, 4-hydroxybenzoate esters are processed via the 3-oxoadipate pathway, regulated by distinct enzymes like 4-hydroxybenzoate 1-hydroxylase .
-
Industrial Applications :
- Flavor Compounds : Branched-chain esters (e.g., 2-methylpropyl derivatives) contribute to fruit volatiles, though sulfur-containing analogs (e.g., 2-(2-methylpropyl)-thiazole) dominate in certain species .
- Biochemical Intermediates : 3HB esters serve as precursors in lignin breakdown and synthetic biology applications, leveraging their regioselective hydroxylation properties .
Research Findings and Implications
- Enzymatic Selectivity : Structural studies of 3HB6H reveal a substrate-binding pocket that accommodates 3HB derivatives but excludes 4-hydroxybenzoate esters due to steric and electronic mismatches .
- Environmental Impact : Esters with longer alkyl chains (e.g., 2-methylpropyl) may persist longer in ecosystems due to reduced solubility and slower microbial degradation .
Biological Activity
2-Methylpropyl 3-hydroxybenzoate, commonly referred to as isobutyl paraben, is a compound belonging to the paraben family, widely used as a preservative in cosmetics and pharmaceuticals. Its biological activity has garnered attention due to its potential effects on human health and its applications in various fields, including microbiology and pharmacology.
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- CAS Number : 4247-02-3
- IUPAC Name : 2-Methylpropyl 3-hydroxybenzoate
Isobutyl paraben exhibits its biological activity primarily through its interaction with hormonal pathways. It has been shown to have weak estrogenic properties, which can influence endocrine functions in various organisms. The compound can bind to estrogen receptors, potentially leading to alterations in gene expression related to reproductive health and development.
Antimicrobial Properties
Research indicates that isobutyl paraben possesses significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both bacterial and fungal strains, with results showing a concentration-dependent inhibition of growth.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that isobutyl paraben could be a viable alternative to conventional antimicrobial agents, particularly in formulations where preservation is critical .
Estrogenic Activity
Isobutyl paraben has been studied for its estrogenic effects. In vitro assays have shown that it can activate estrogen receptors, leading to increased expression of estrogen-responsive genes. This activity raises concerns regarding its use in consumer products, especially for populations that may be more susceptible to hormonal disruptions, such as children and pregnant women .
Case Studies
-
Endocrine Disruption in Animal Models
A study involving female rats exposed to varying doses of isobutyl paraben reported significant changes in reproductive organ weights and histopathological alterations in the uterus. The results indicated that exposure could lead to myometrial hyperplasia and other reproductive health issues, suggesting potential risks associated with long-term exposure . -
Human Health Risk Assessment
A comprehensive risk assessment conducted by the European Commission highlighted the potential for isobutyl paraben to disrupt endocrine function in humans. The assessment emphasized the need for careful evaluation of exposure levels, particularly in cosmetic products aimed at vulnerable populations .
Comparative Analysis with Other Parabens
| Compound | Molecular Weight (g/mol) | Estrogenic Activity | Antimicrobial Activity |
|---|---|---|---|
| Isobutyl Paraben | 180.20 | Yes | Moderate |
| Butyl Paraben | 194.24 | Yes | High |
| Propyl Paraben | 104.15 | Yes | Moderate |
This table illustrates the varying degrees of biological activity among different parabens, with isobutyl paraben demonstrating moderate antimicrobial properties while exhibiting notable estrogenic activity similar to other members of the paraben family .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-methylpropyl 3-hydroxybenzoate, and how is the product characterized?
- Methodological Answer : The compound is synthesized via esterification of 3-hydroxybenzoic acid with 2-methylpropanol (isobutyl alcohol) under acidic catalysis (e.g., sulfuric acid). Reaction conditions typically involve refluxing in toluene or another aprotic solvent to remove water via azeotropic distillation. Post-synthesis, purification is achieved through liquid-liquid extraction and recrystallization. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm ester bond formation and Fourier-transform infrared spectroscopy (FTIR) to verify hydroxyl and carbonyl functional groups .
Q. What analytical techniques are recommended for quantifying 2-methylpropyl 3-hydroxybenzoate in complex mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is widely used. Calibration standards, such as ethyl 3-hydroxybenzoate (CAS 7781-98-8), can improve accuracy due to structural similarity . Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, though silylation may be required to enhance volatility.
Q. How does the lipophilicity of 2-methylpropyl 3-hydroxybenzoate influence its biological interactions?
- Methodological Answer : The isobutyl ester group increases lipophilicity compared to smaller esters (e.g., methyl). This property enhances membrane permeability, which can be quantified via octanol-water partition coefficient (logP) measurements using shake-flask or chromatographic methods. Computational tools like COSMO-RS may also predict partitioning behavior .
Advanced Research Questions
Q. How can low yields in the esterification of 3-hydroxybenzoic acid with 2-methylpropanol be resolved?
- Methodological Answer : Low yields often arise from incomplete dehydration. Strategies include:
- Using molecular sieves or Dean-Stark traps for continuous water removal.
- Optimizing catalysts (e.g., switching from H₂SO₄ to p-toluenesulfonic acid or immobilized lipases for milder conditions).
- Employing coupling agents like DIPEA (N,N-diisopropylethylamine) to activate the carboxylic acid, as demonstrated in triazine-based esterifications .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .
Q. What methodologies are suitable for studying the stability of 2-methylpropyl 3-hydroxybenzoate under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve:
- Incubating the compound in buffers (pH 1–13) at 25–60°C.
- Sampling at intervals (0, 1, 2, 4 weeks) and analyzing degradation via HPLC.
- Kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard conditions. Mass spectrometry (LC-MS) identifies degradation products, such as free 3-hydroxybenzoic acid or ester hydrolysis intermediates.
Q. How can the antimicrobial activity of 2-methylpropyl 3-hydroxybenzoate be systematically evaluated?
- Methodological Answer :
- Assay Design : Use disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include controls (e.g., chloramphenicol for bacteria, fluconazole for fungi).
- Mechanistic Studies : Evaluate membrane disruption via propidium iodide uptake assays or measure ATP leakage. Synergy with commercial antibiotics can be tested using checkerboard assays .
Q. What strategies are effective for resolving structural ambiguities in 2-methylpropyl 3-hydroxybenzoate derivatives?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as seen in corrected assignments of methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate . For solution-phase analysis, nuclear Overhauser effect (NOE) NMR experiments clarify substituent positioning, while 2D-COSY and HSQC resolve coupling patterns.
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported biological activities of structurally similar esters?
- Methodological Answer :
- Meta-Analysis : Compare datasets from peer-reviewed studies, noting variations in assay conditions (e.g., solvent, concentration, microbial strain).
- Replication : Reproduce key experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., fungal cytochrome P450), identifying critical substituents .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
